molecular formula C10H12ClNO2 B7935171 Ethyl 2-amino-3-chloro-4-methylbenzoate

Ethyl 2-amino-3-chloro-4-methylbenzoate

Cat. No.: B7935171
M. Wt: 213.66 g/mol
InChI Key: GUTFZEMTYSPNEH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-chloro-4-methylbenzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-chloro-4-methylbenzoate typically involves the esterification of 2-amino-3-chloro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloro-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction Reactions: The nitro derivatives can be reduced back to amino compounds using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Ethyl 2-amino-4-methylbenzoate.

    Oxidation: Ethyl 2-nitro-3-chloro-4-methylbenzoate.

    Reduction: this compound (regenerated).

Scientific Research Applications

Ethyl 2-amino-3-chloro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-chloro-4-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Another ester of benzoic acid with a dimethylamino group.

    Ethyl 2-amino-4-methylbenzoate: Similar structure but without the chlorine atom.

Uniqueness

Ethyl 2-amino-3-chloro-4-methylbenzoate is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-amino-3-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTFZEMTYSPNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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